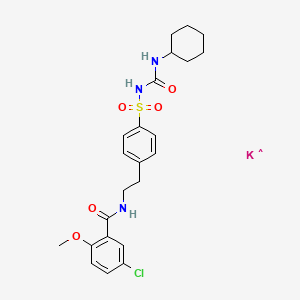

Glyburide (potassium salt)

Vue d'ensemble

Description

Glyburide (sel de potassium) est une sulfonylurée de deuxième génération utilisée principalement dans le traitement du diabète de type 2. Elle fonctionne en stimulant la sécrétion d'insuline par les cellules bêta du pancréas, contribuant ainsi à contrôler les niveaux de glucose dans le sang . Glyburide (sel de potassium) est connue pour son efficacité chez les patients qui ne peuvent pas être traités avec des thérapies de première intention telles que la metformine .

Applications De Recherche Scientifique

Glyburide (potassium salt) has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Glyburide, also known as glibenclamide, is a second-generation sulfonylurea used to treat patients with type 2 diabetes mellitus . The primary target of glyburide is the ATP-sensitive potassium channels (K_ATP) on the beta cells of the pancreas . These channels play a crucial role in insulin secretion .

Mode of Action

Glyburide works by binding to and inhibiting the ATP-sensitive potassium channels (K_ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells . This inhibition causes cell membrane depolarization, opening voltage-dependent calcium channels . The increase in intracellular potassium and calcium ion concentrations stimulates insulin secretion .

Biochemical Pathways

The closure of ATP-sensitive potassium channels on beta cells leads to an increase in intracellular potassium and calcium ion concentrations . This triggers the release of insulin, a hormone that regulates the amount of glucose in the blood. Insulin allows cells in the body to take in glucose and use it as a source of energy or store it for future use .

Pharmacokinetics

Glyburide is 50% excreted in the urine and 50% in the feces . It is mainly excreted as the metabolite 4-trans-hydroxyglyburide . The drug’s pharmacokinetics can be described by a two-compartment open model . The distribution of glyburide is affected by its high affinity for serum albumin (99 percent bound), and elimination of the drug is evenly divided between biliary and renal routes .

Result of Action

The primary result of glyburide’s action is the lowering of blood glucose levels. By stimulating insulin secretion, glyburide helps to control the amount of glucose in the blood, thereby managing the symptoms of type 2 diabetes .

Action Environment

The solubility and dissolution rate of glyburide, which are crucial for its bioavailability, can be significantly improved in the presence of hydroxybutenyl-β-cyclodextrin (HBenBCD) . This suggests that the drug’s action, efficacy, and stability can be influenced by environmental factors such as the presence of certain substances .

Safety and Hazards

Glyburide is not for treating type 1 diabetes. You should not use glyburide if you are being treated with bosentan, or if you have diabetic ketoacidosis . Monitoring glyburide is also necessary for patients in circumstances that provoke the onset of hypoglycemia, including exercise, lack of eating, and accidental overdosage .

Orientations Futures

According to the 2023 update of the American Diabetes Association Standards of Medical Care in Diabetes, glyburide and other sulfonylureas are considered viable options for adjunctive therapy, particularly for patients seeking potent agents with a higher chance of attaining glycemic targets . This recommendation focuses on patients with type 2 diabetes mellitus who do not have atherosclerotic cardiovascular disease or chronic kidney disease and have not achieved their HbA1C target despite exhausting first-line treatment options .

Analyse Biochimique

Biochemical Properties

Glyburide (potassium salt) interacts with ATP-sensitive potassium channels on beta cells, leading to an increase in intracellular potassium and calcium ion concentrations . This interaction triggers insulin secretion, playing a crucial role in the biochemical reactions associated with glucose regulation .

Cellular Effects

Glyburide (potassium salt) has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways related to insulin secretion . In the context of diabetes mellitus type II, Glyburide (potassium salt) helps improve glycemic control .

Molecular Mechanism

The molecular mechanism of action of Glyburide (potassium salt) involves the inhibition of ATP-sensitive potassium channels on beta cells . This inhibition leads to an increase in intracellular potassium and calcium ion concentrations, which in turn stimulates insulin secretion .

Temporal Effects in Laboratory Settings

While specific temporal effects of Glyburide (potassium salt) in laboratory settings are not fully detailed in the search results, it is known that Glyburide has a long duration of action as it is given once daily .

Dosage Effects in Animal Models

In animal models, Glyburide (potassium salt) has been shown to reduce bacterial dissemination in a mouse model of melioidosis . The effects of different dosages of Glyburide (potassium salt) in animal models are not fully detailed in the search results.

Metabolic Pathways

Glyburide (potassium salt) is involved in the metabolic pathway related to insulin secretion . It interacts with ATP-sensitive potassium channels, a key component in this pathway .

Transport and Distribution

Glyburide (potassium salt) and its metabolites are transported and distributed within cells and tissues through multiple mechanisms. These include hepatic uptake mediated by organic anion–transporting polypeptides and basolateral and biliary efflux by P-glycoprotein, breast cancer resistance protein, and multidrug resistance–associated proteins .

Subcellular Localization

The specific subcellular localization of Glyburide (potassium salt) is not fully detailed in the search results. Given its role in inhibiting ATP-sensitive potassium channels on beta cells, it is likely that it localizes to the cell membrane where these channels are present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de glyburide (sel de potassium) implique la réaction de l'acide 5-chloro-2-méthoxybenzoïque avec le 2-aminoéthylbenzènesulfonamide pour former un intermédiaire, qui est ensuite mis à réagir avec l'isocyanate de cyclohexyle pour produire la glyburide . La forme sel de potassium est obtenue en neutralisant la glyburide avec de l'hydroxyde de potassium dans des conditions contrôlées .

Méthodes de production industrielle

La production industrielle de glyburide (sel de potassium) implique généralement une synthèse à grande échelle utilisant les voies de synthèse susmentionnées. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité .

Analyse Des Réactions Chimiques

Types de réactions

Glyburide (sel de potassium) subit diverses réactions chimiques, notamment :

Oxydation : La glyburide peut être oxydée dans des conditions spécifiques, conduisant à la formation de sulfoxydes et de sulfones.

Réduction : Les réactions de réduction peuvent convertir la glyburide en ses dérivés amines correspondants.

Substitution : La glyburide peut subir des réactions de substitution nucléophile, en particulier au niveau de la partie sulfonylurée.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés amines.

Substitution : Divers dérivés substitués de la sulfonylurée.

Applications de recherche scientifique

Glyburide (sel de potassium) a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études de la chimie et de la réactivité de la sulfonylurée.

Biologie : Investigé pour ses effets sur les canaux potassiques cellulaires et la sécrétion d'insuline.

Industrie : Utilisé dans la formulation de produits pharmaceutiques pour le traitement du diabète.

Mécanisme d'action

Glyburide (sel de potassium) exerce ses effets en se liant et en inhibant les canaux potassiques sensibles à l'ATP (K_ATP) sur les cellules bêta du pancréas . Cette inhibition entraîne une dépolarisation de la membrane cellulaire, ouvrant les canaux calciques dépendants du voltage, et entraînant une augmentation de la sécrétion d'insuline . La cible moléculaire principale est la sous-unité récepteur de la sulfonylurée 1 (SUR1) du canal K_ATP .

Comparaison Avec Des Composés Similaires

Composés similaires

Glimepiride : Une autre sulfonylurée de deuxième génération avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Glipizide : Une sulfonylurée à action courte avec un début d'action plus rapide que la glyburide.

Tolbutamide : Une sulfonylurée de première génération avec une durée d'action plus courte.

Unicité

Glyburide (sel de potassium) est unique en raison de sa longue durée d'action et de sa forte puissance à stimuler la sécrétion d'insuline . Elle est particulièrement efficace chez les patients atteints de diabète de type 2 qui nécessitent un contrôle glycémique supplémentaire au-delà de ce qui est obtenu avec les thérapies de première intention .

Propriétés

InChI |

InChI=1S/C23H28ClN3O5S.K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVNANLGKVVVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClKN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52169-36-5 | |

| Record name | Benzamide, 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxy-, potassium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52169-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide;potassium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)